molecular formula C19H18N4O3 B2644782 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034312-23-5

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Número de catálogo B2644782
Número CAS: 2034312-23-5
Peso molecular: 350.378
Clave InChI: UOPYCFMSVDJEDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Unfortunately, I was unable to find specific information on “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide”. It is a complex organic compound, likely used in advanced chemical research .

Aplicaciones Científicas De Investigación

Oncology: Kinase Inhibition

Summary of Application

In oncology, derivatives of this compound have been evaluated for their inhibitory effects on kinases, which are enzymes that play a crucial role in cancer cell proliferation and survival.

Methods of Application

The compound’s inhibitory potency would be tested against selected kinases, possibly through biochemical assays and cell-based studies to determine its selectivity and efficacy.

Results

Results would likely include IC50 values, indicating the concentration at which the compound inhibits kinase activity by 50%, and any observed effects on cancer cell viability .

Medicinal Chemistry: Tuberculosis Treatment

Summary of Application

Compounds similar to the one have been designed and synthesized for their anti-tubercular activity, which is crucial in the search for new treatments against tuberculosis.

Methods of Application

These compounds would be tested against Mycobacterium tuberculosis strains to evaluate their efficacy, with a focus on their ability to inhibit bacterial growth.

Results

The most active compounds would be identified based on their inhibitory concentrations (IC50) and their non-toxicity to human cells would be confirmed through cytotoxicity assays .

Drug Discovery: Pharmacokinetics

Summary of Application

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are crucial for its development as a potential drug.

Results

Data would include oral bioavailability percentages, area under the curve (AUC) values, and maximum plasma concentrations (Cmax), providing insight into the compound’s potential as an orally administered drug .

Biochemical Research: Molecular Docking Studies

Summary of Application

Molecular docking studies are performed to predict how the compound interacts with biological targets, which is essential for understanding its potential therapeutic effects.

Methods of Application

Computational techniques would be used to simulate the docking of the compound with proteins or enzymes, assessing its binding affinity and stability.

Results

The docking studies would yield information on the compound’s suitability for further development based on its molecular interactions and predicted efficacy .

Chemical Synthesis: Heterocyclic Compound Development

Summary of Application

The compound is part of a broader class of heterocyclic compounds that are valuable in chemical synthesis due to their diverse biological activities.

Methods of Application

Synthetic routes would be explored to create derivatives of the compound, aiming to enhance its biological properties or develop new pharmacological activities.

Results

The synthesis would result in a variety of derivatives, each potentially exhibiting different biological activities, such as antibacterial, antifungal, or antiviral effects .

Propiedades

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-11-14(10-22-23)15-7-6-13(8-20-15)9-21-19(24)18-12-25-16-4-2-3-5-17(16)26-18/h2-8,10-11,18H,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPYCFMSVDJEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.